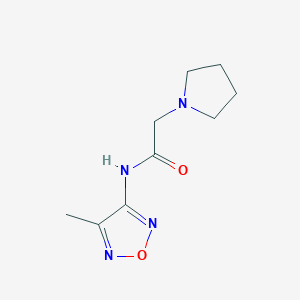
1,2,3-trimethyl-N-(2-pyridinylmethyl)-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. The dysregulation of B-cell receptor signaling has been implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Therefore, BTK inhibitors, including TAK-659, have emerged as a promising therapeutic strategy for these diseases.
Mécanisme D'action
TAK-659 inhibits BTK by binding to its active site and preventing its phosphorylation and activation. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in B-cell development, differentiation, and activation. By inhibiting BTK, TAK-659 blocks B-cell receptor signaling and impairs B-cell survival, proliferation, and migration. This leads to the induction of apoptosis and the suppression of immune responses.
Biochemical and physiological effects:
TAK-659 has been shown to have potent and selective inhibition of BTK, with an IC50 value of 0.85 nM. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life. In preclinical studies, TAK-659 has shown antitumor activity in various B-cell malignancies, as well as efficacy in animal models of autoimmune diseases. In clinical trials, TAK-659 has shown promising results in patients with relapsed/refractory 1,2,3-trimethyl-N-(2-pyridinylmethyl)-1H-indole-5-carboxamide and MCL, with manageable toxicity profiles.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments, including its potent and selective inhibition of BTK, good pharmacokinetic properties, and demonstrated efficacy in preclinical and clinical studies. However, there are also some limitations to consider, such as the potential for off-target effects, the need for appropriate controls, and the need for careful interpretation of results.
Orientations Futures
There are several future directions for the development of TAK-659 and other BTK inhibitors. One direction is to explore their potential in combination with other therapies, such as chemotherapy, immunotherapy, or targeted therapy. Another direction is to investigate their efficacy in other B-cell malignancies, such as Waldenström macroglobulinemia or follicular lymphoma. Additionally, further studies are needed to understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome them. Finally, the development of more selective and potent BTK inhibitors may lead to improved therapeutic outcomes and reduced toxicity.
Méthodes De Synthèse
TAK-659 can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 1H-indole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-pyridinemethanamine to give the intermediate, which is further reacted with 2,2-dimethylpropanamide to yield the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown potent and selective inhibition of BTK, as well as antitumor activity in various B-cell malignancies, including 1,2,3-trimethyl-N-(2-pyridinylmethyl)-1H-indole-5-carboxamide, MCL, and DLBCL. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1,2,3-trimethyl-N-(pyridin-2-ylmethyl)indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-13(2)21(3)17-8-7-14(10-16(12)17)18(22)20-11-15-6-4-5-9-19-15/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXAXAWSNITJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC3=CC=CC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-N-[(pyridin-2-YL)methyl]-1H-indole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)
![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)
![1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5686232.png)
![3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5686239.png)


![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)
![5,5-dimethyl-3-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5686263.png)
![5-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)methyl]-2-thiophenecarboxylic acid](/img/structure/B5686267.png)

![1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5686286.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)
![N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5686296.png)
![2-benzyl-8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686314.png)